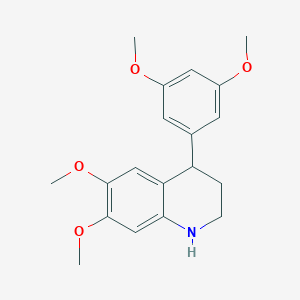
4-(3,5-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
QUINOLINE,4-(3,5-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY- is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their antimalarial, antibacterial, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of QUINOLINE,4-(3,5-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY- typically involves the cyclization of α,β-unsaturated aldehydes with aniline derivatives. One common method is the Friedländer quinoline synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde under acidic or basic conditions . The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
QUINOLINE,4-(3,5-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of quinoline-based compounds.
科学的研究の応用
QUINOLINE,4-(3,5-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent for treating diseases such as malaria and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of QUINOLINE,4-(3,5-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY- involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity may be attributed to the inhibition of heme polymerization in the malaria parasite, leading to the accumulation of toxic heme and parasite death . In cancer research, the compound may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell growth and survival .
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Primaquine: Another antimalarial agent with a similar structure.
Ciprofloxacin: An antibiotic with a quinoline pharmacophore.
Uniqueness
QUINOLINE,4-(3,5-DIMETHOXYPHENYL)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple methoxy groups and tetrahydroquinoline core differentiate it from other quinoline derivatives, potentially offering enhanced activity and selectivity in various applications.
特性
CAS番号 |
7473-33-8 |
|---|---|
分子式 |
C19H23NO4 |
分子量 |
329.4 g/mol |
IUPAC名 |
4-(3,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C19H23NO4/c1-21-13-7-12(8-14(9-13)22-2)15-5-6-20-17-11-19(24-4)18(23-3)10-16(15)17/h7-11,15,20H,5-6H2,1-4H3 |
InChIキー |
QPQDVKYIRFZRLB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C2CCNC3=CC(=C(C=C23)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


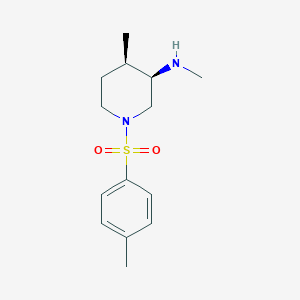
![Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B14017805.png)
![1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea](/img/structure/B14017809.png)
![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide](/img/structure/B14017814.png)
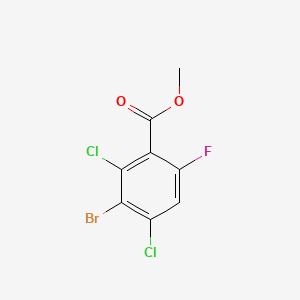
![Tert-butyl 4-[4-nitro-3-(piperidin-1-YL)phenyl]piperazine-1-carboxylate](/img/structure/B14017820.png)
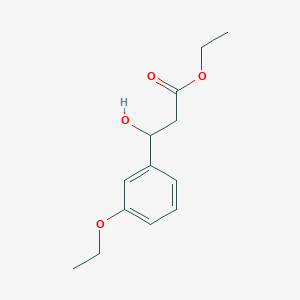
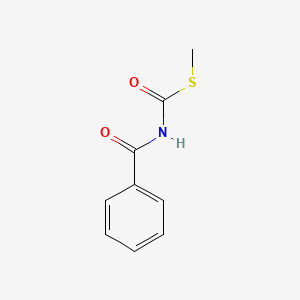

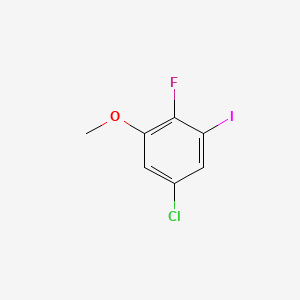
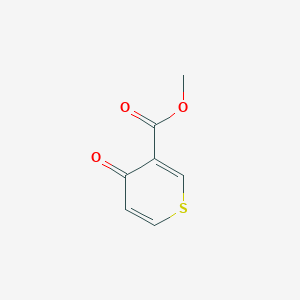


![3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14017883.png)
